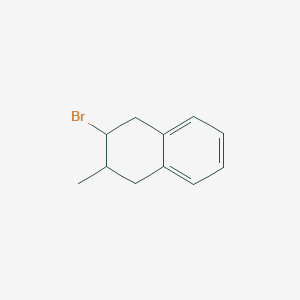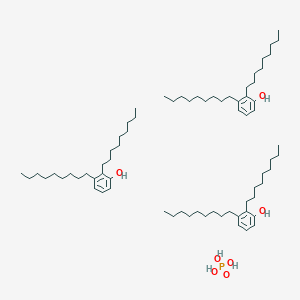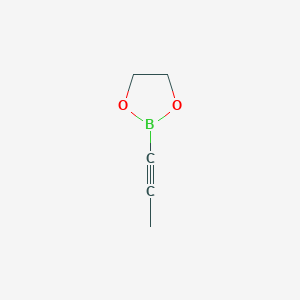
5-Bromo-N,N-dimethyl-1H-indole-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-N,N-dimethyl-1H-indole-1-carboxamide is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a bromine atom at the 5th position of the indole ring and a carboxamide group at the 1st position, with two methyl groups attached to the nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N,N-dimethyl-1H-indole-1-carboxamide typically involves the bromination of N,N-dimethyl-1H-indole-1-carboxamide. The process begins with the preparation of N,N-dimethyl-1H-indole-1-carboxamide, which can be synthesized through the reaction of indole with dimethylamine and a carboxylating agent. The bromination is then carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the 5th position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The bromination step is particularly critical and is often optimized to minimize by-products and ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-N,N-dimethyl-1H-indole-1-carboxamide undergoes various chemical reactions, including:
Electrophilic Substitution: The bromine atom can be replaced by other electrophiles under suitable conditions.
Nucleophilic Substitution: The carboxamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atom or the indole ring.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are commonly used.
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols can be employed.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Electrophilic Substitution: Products include various substituted indoles.
Nucleophilic Substitution: Products include derivatives with different functional groups replacing the carboxamide group.
Oxidation and Reduction: Products include oxidized or reduced forms of the indole ring.
Wissenschaftliche Forschungsanwendungen
5-Bromo-N,N-dimethyl-1H-indole-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Bromo-N,N-dimethyl-1H-indole-1-carboxamide involves its interaction with specific molecular targets. The bromine atom and the carboxamide group play crucial roles in its binding affinity and specificity. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-1-methyl-1H-indole
- 5-Bromo-1-ethyl-1H-indole
- 5-Bromo-1H-indole-3-carboxamide
Uniqueness
5-Bromo-N,N-dimethyl-1H-indole-1-carboxamide is unique due to the presence of both the bromine atom and the N,N-dimethyl carboxamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its structural features allow for specific interactions with molecular targets, differentiating it from other similar compounds .
Eigenschaften
Molekularformel |
C11H11BrN2O |
|---|---|
Molekulargewicht |
267.12 g/mol |
IUPAC-Name |
5-bromo-N,N-dimethylindole-1-carboxamide |
InChI |
InChI=1S/C11H11BrN2O/c1-13(2)11(15)14-6-5-8-7-9(12)3-4-10(8)14/h3-7H,1-2H3 |
InChI-Schlüssel |
XIOMLUWURYVGOK-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)N1C=CC2=C1C=CC(=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzo[c][2,7]naphthyridine-1-carboxylic acid, 5-chloro-, methyl ester](/img/structure/B12523048.png)

![3-{[4-(morpholin-4-yl)phenyl]methylidene}-1H-indol-2-one](/img/structure/B12523059.png)


![4-[Butyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12523069.png)

![3-[3-(2H-tetrazol-5-yl)phenyl]pyridine](/img/structure/B12523081.png)
![Endo-3-(4-methylbenzoyl)bi-cyclo[2.2.1]heptane-exo-2-carboxylic acid, methyl ester](/img/structure/B12523088.png)
![4-(7-Methyl-3-oxo-3,7-dihydroimidazo[1,2-a]pyrazin-2-yl)benzonitrile](/img/structure/B12523097.png)
![4,4-Bis[(benzyloxy)methyl]oct-6-yn-2-one](/img/structure/B12523101.png)

